molecular formula C7H14O3 B1273559 Tert-butyl 2-hydroxypropanoate CAS No. 59854-10-3

Tert-butyl 2-hydroxypropanoate

Cat. No. B1273559
CAS RN: 59854-10-3
M. Wt: 146.18 g/mol
InChI Key: IXXMVXXFAJGOQO-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxypropanoate is a chemical compound that is part of a broader class of tert-butyl esters and hydroxypropanoates. These compounds are of interest in various chemical syntheses and applications due to their stability and reactivity. The tert-butyl group is often used in organic chemistry as a protecting group for alcohols, and its introduction into molecules can significantly alter their physical and chemical properties .

Synthesis Analysis

The synthesis of tert-butyl 2-hydroxypropanoate and related compounds involves several chemical strategies. For instance, the protection of hydroxyl groups can be achieved using tert-butyldimethylsilyl derivatives, which are stable under various conditions and can be removed selectively . The synthesis of tert-butyl-hydroxylated compounds, such as tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde, can be achieved through a short synthesis using effective oxidants . Additionally, the synthesis of tert-butyl 2-hydroxyalkyl sulfides, which can be converted to oxathiolanes, is another example of the chemical transformations that tert-butyl groups can undergo .

Molecular Structure Analysis

The molecular structure of tert-butyl 2-hydroxypropanoate is characterized by the presence of a tert-butyl group attached to a hydroxypropanoate moiety. The tert-butyl group can influence the overall conformation and reactivity of the molecule. For example, the molecular structures of tert-butyl hydroxyethylcarbamates derived from L-serine exhibit layered structures created from hydrogen bonds, demonstrating the impact of the tert-butyl group on the molecular conformation .

Chemical Reactions Analysis

Tert-butyl 2-hydroxypropanoate and its derivatives participate in various chemical reactions. The tert-butyl group can be involved in pi-cyclizations catalyzed by silver, controlling the ring size and leading to the formation of different cyclic compounds . Hypervalent (tert-butylperoxy)iodanes can generate iodine-centered radicals at room temperature, which can oxidize ethers to esters, demonstrating the tert-butyl group's role in oxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-hydroxypropanoate are influenced by the tert-butyl group. This group imparts stability to the compound, making it resistant to various conditions such as hydrolysis and hydrogenolysis . The tert-butyl group's steric bulk also affects the compound's reactivity, as seen in the selective deprotection of hydroxyl groups and the activation of C=C bonds in pi-cyclizations . Furthermore, the introduction of a tert-butyl group into amino acids, such as in the synthesis of perfluoro-tert-butyl 4-hydroxyproline, can lead to distinct conformational preferences and enhance detection by NMR, highlighting the group's impact on the compound's physical properties .

Scientific Research Applications

Synthesis of Chemical Compounds

Tert-butyl 2-hydroxypropanoate plays a role in the synthesis of various chemical compounds. For example, tert-butyl 2-hydroxyalkyl sulfides can be converted to 1,3-oxathiolanes, a process involving pivalaldehyde and boron trifluoride diethyl etherate in the presence of thioanisole (Porter, Saez, & Sandhu, 2006). Additionally, tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters are used in the chemoselective synthesis of 2H-chromene-3-carboxylic acids and 3-substituted coumarins (Faridoon, Olomola, Tukulula, Klein, & Kaye, 2015).

Applications in Organic Synthesis

In organic synthesis, tert-butyl 2-hydroxypropanoate is a key component. For instance, it is used in the enantioselective synthesis of various amino acids and derivatives, demonstrating its versatility in the construction of complex molecular structures (Alonso, Santacana, Rafecas, & Riera, 2005). This substance also plays a crucial role in the total synthesis of complex natural products such as cryptophycin-24 (arenastatin A) (Eggen et al., 2000).

Role in Medicinal Chemistry

In medicinal chemistry, tert-butyl 2-hydroxypropanoate is instrumental in the development of novel compounds. It is used in the synthesis of RNA using 2'-O-DTM protection, demonstrating its utility in nucleotide chemistry (Semenyuk et al., 2006). Furthermore, it contributes to the synthesis of compounds with potential cytotoxic activity against human tumor cells (Donadel et al., 2005).

Environmental Applications

Tert-butyl 2-hydroxypropanoate is also used in environmental applications. For example, it is involved in the study of degradation pathways during the treatment of methyl tert-butyl ether by the UV/H2O2 process, indicating its relevance in environmental remediation and pollution control (Stefan, Mack, & Bolton, 2000).

properties

IUPAC Name

tert-butyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXMVXXFAJGOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394080
Record name Tert-butyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-hydroxypropanoate

CAS RN

59854-10-3
Record name Tert-butyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-hydroxypropanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HC Brown, BT Cho, WS Park - The Journal of Organic Chemistry, 1988 - ACS Publications
Potassium 9-0-(l, 2: 5, 6-di-0-isopropylidene-«-D-glucofuranosyl)-9-boratabicyclo [3.3. 1] nonane (9-O-DIPGF-9-BBNH, K-glucoride), a new stable chiral borohydride reducing agent, …
Number of citations: 99 pubs.acs.org

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